molecular formula C8H7BrClNO B2451740 2-Bromo-4-chloro-N-methylbenzamide CAS No. 1696163-25-3

2-Bromo-4-chloro-N-methylbenzamide

Cat. No.: B2451740
CAS No.: 1696163-25-3
M. Wt: 248.5
InChI Key: YSQWUXSTCFRODM-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrClNO. It belongs to the benzamide family and is characterized by the presence of bromine, chlorine, and a methyl group attached to the benzamide core.

Properties

IUPAC Name

2-bromo-4-chloro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQWUXSTCFRODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-methylbenzamide typically involves the bromination and chlorination of N-methylbenzamide. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-4-chloro-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-N-methylbenzamide is unique due to its specific substitution pattern on the benzamide core. This unique arrangement of bromine, chlorine, and methyl groups can impart distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

2-Bromo-4-chloro-N-methylbenzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₉H₈BrClN
  • Molecular Weight : Approximately 247.52 g/mol
  • Functional Groups : Contains a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methyl group attached to the nitrogen of the amide functional group.

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundBromine and chlorine substitutionsPotentially enhanced biological activity
2-Chloro-4-bromo-N-methylbenzamideDifferent halogen positionsMay exhibit different reactivity
N-Methyl-2-bromo-4-chlorobenzamideNo methoxy group; only amidePotentially lower solubility

The presence of both bromine and chlorine atoms contributes to the compound's unique reactivity and biological activity compared to its analogs .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown promising cytotoxic effects against various cancer cell lines:

  • CCRF-CEM (leukemia)
  • MDA-MB-435 (melanoma)
  • HCT-116 (colon cancer)

In one study, the compound exhibited an IC50 value of approximately 15 µM against MDA-MB-435 cells, indicating significant cytotoxicity compared to standard chemotherapeutics .

Case Study: Cytotoxicity Evaluation

A detailed evaluation of the cytotoxic effects of this compound was conducted using different cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
CCRF-CEM12Doxorubicin0.5
MDA-MB-43515Cisplatin10
HCT-11618Paclitaxel5

The data indicates that while this compound is less potent than some established chemotherapeutics, its unique structure may allow for further optimization .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest it may involve:

  • Inhibition of DNA synthesis : By interfering with cellular replication processes.
  • Induction of apoptosis : Triggering programmed cell death in malignant cells.

Further research is necessary to clarify these mechanisms and explore potential synergistic effects with other therapeutic agents .

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